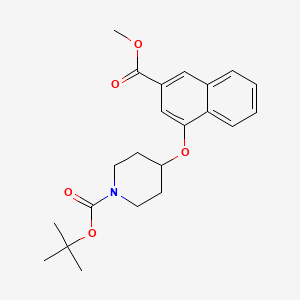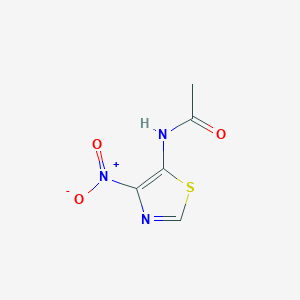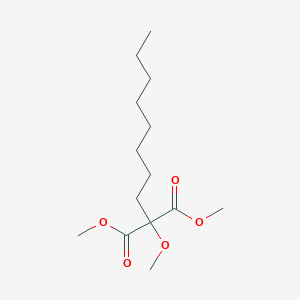![molecular formula C13H10N2O2 B13875322 6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B13875322.png)
6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile is an organic compound that features a pyridine ring substituted with a phenoxy group and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile typically involves the reaction of 4-(hydroxymethyl)phenol with 3-chloropyridine-6-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloropyridine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: 6-[4-(Carboxy)phenoxy]pyridine-3-carbonitrile.
Reduction: 6-[4-(Hydroxymethyl)phenoxy]pyridine-3-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The hydroxymethyl and carbonitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
6-Bromo-4-hydroxy-pyrazolo[1,5-a]pyridine-3-carbonitrile: Similar in structure but contains a bromine atom and a pyrazole ring.
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: Contains amino and diphenyl groups, used as fluorescent sensors and photoinitiators.
Uniqueness
6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both hydroxymethyl and carbonitrile groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C13H10N2O2 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC 名称 |
6-[4-(hydroxymethyl)phenoxy]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2O2/c14-7-11-3-6-13(15-8-11)17-12-4-1-10(9-16)2-5-12/h1-6,8,16H,9H2 |
InChI 键 |
QFNZSHZQEBWDTP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CO)OC2=NC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


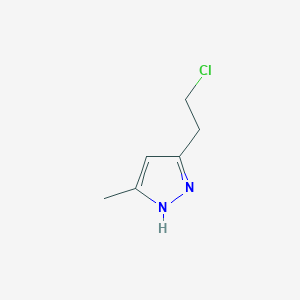
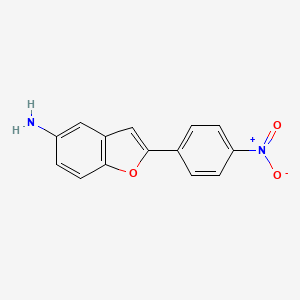
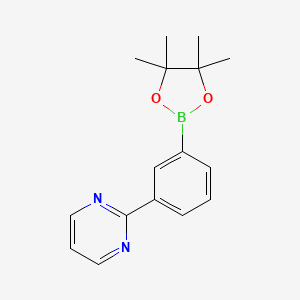

![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B13875274.png)
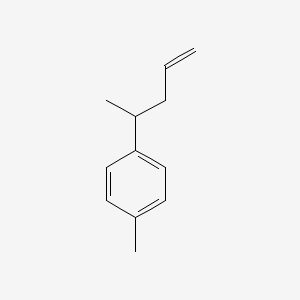

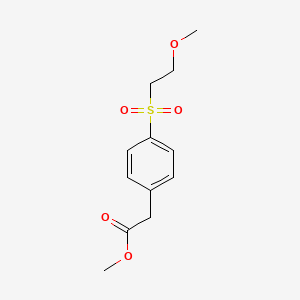
![1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone](/img/structure/B13875305.png)

